Trichosporin B-iiic

Description

Properties

CAS No. |

121689-07-4 |

|---|---|

Molecular Formula |

C90H149N23O24 |

Molecular Weight |

1937.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]pentanediamide |

InChI |

InChI=1S/C90H149N23O24/c1-26-47(6)65(105-81(135)87(18,19)108-72(126)57(36-39-62(93)118)103-79(133)86(16,17)107-69(123)51(10)97-67(121)49(8)95-66(120)48(7)96-68(122)50(9)98-78(132)85(14,15)106-52(11)115)76(130)111-84(12,13)77(131)94-43-63(119)100-58(41-45(2)3)73(127)109-90(24,25)83(137)113-40-30-33-59(113)74(128)104-64(46(4)5)75(129)110-89(22,23)82(136)112-88(20,21)80(134)102-56(35-38-61(92)117)71(125)101-55(34-37-60(91)116)70(124)99-54(44-114)42-53-31-28-27-29-32-53/h27-29,31-32,45-51,54-59,64-65,114H,26,30,33-44H2,1-25H3,(H2,91,116)(H2,92,117)(H2,93,118)(H,94,131)(H,95,120)(H,96,122)(H,97,121)(H,98,132)(H,99,124)(H,100,119)(H,101,125)(H,102,134)(H,103,133)(H,104,128)(H,105,135)(H,106,115)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,130)(H,112,136)/t47-,48-,49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |

InChI Key |

NMJOEBWZMYWVIQ-RDOSJKPVSA-N |

SMILES |

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

Other CAS No. |

121689-07-4 |

sequence |

XAAAAXQXIXGLXPVXXQQF |

Synonyms |

trichosporin B-IIIc |

Origin of Product |

United States |

Structural Elucidation and Definitive Characterization of Trichosporin B Iiic

Molecular Structure and Amino Acid Sequence

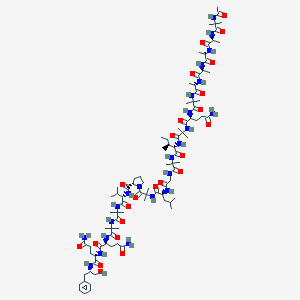

The structural elucidation of Trichosporin B-iiic revealed a linear 20-residue peptide. The high content of α-aminoisobutyric acid (Aib) is a defining feature that imposes a helical conformation on the peptide backbone.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉₀H₁₄₉N₂₃O₂₄ |

| Molecular Weight | 2000 Da (approx.) |

| Amino Acid Sequence | Ac-Aib-Ala-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-Pheol |

| N-terminus | Acetylated |

| C-terminus | Phenylalaninol (Pheol) |

Data sourced from Iida et al., 1990. rsc.org

Three-Dimensional Conformation and Structural Motifs

The presence of multiple Aib residues forces the peptide backbone of this compound to adopt a helical structure, predominantly an α-helix. nih.gov This helical conformation results in an amphipathic molecule, with the hydrophobic side chains of the amino acids projecting from one face of the helix and the hydrophilic side chains from the opposite face. This spatial arrangement is critical for its interaction with cell membranes. The proline residue in the sequence can introduce a kink in the helical structure, which may also be important for its biological activity. nih.gov

Biological Activity and Mechanism of Action

The biological effects of this compound are a direct consequence of its chemical structure and its ability to interact with cellular membranes.

Antimicrobial Spectrum

While specific antimicrobial data for this compound is not extensively documented in publicly available literature, peptaibols as a class exhibit broad-spectrum antimicrobial activity. They are known to be effective against various Gram-positive bacteria and a range of fungi. The activity of Trichosporin B analogues against other microorganisms suggests that this compound likely possesses similar properties.

Mechanism of Action: Ion Channel Formation

The primary mechanism of action for this compound and other peptaibols is the formation of ion channels in lipid bilayer membranes. nih.gov The process is generally understood to occur in several steps:

Adsorption: The peptide monomers adsorb to the surface of the cell membrane.

Insertion: The amphipathic nature of the helix drives its insertion into the hydrophobic core of the lipid bilayer.

Aggregation: Several peptide monomers aggregate within the membrane to form a transmembrane pore or channel.

Ion Leakage: The hydrophilic interior of the channel allows the passage of ions and small molecules across the membrane, disrupting the electrochemical gradient and leading to cell death.

Studies on Trichosporin B analogues have demonstrated their ability to induce voltage-dependent conductance in artificial lipid bilayers, confirming their channel-forming capabilities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like this compound. Its ability to provide detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule makes it indispensable for characterizing such peptides.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of this compound. The chemical shifts of ¹³C signals reveal the types of carbon atoms present (e.g., carbonyl carbons, aliphatic carbons, aromatic carbons) and their electronic environments. Combined with ¹H NMR data, ¹³C NMR spectra help in the complete assignment of the molecular structure, confirming the presence and nature of functional groups and the carbon skeleton of the amino acid residues nih.govtandfonline.com.

Two-Dimensional NMR Techniques (COSY, HOHAHA, ROESY, ¹H-¹³C LRCOSY) for Sequence and Conformation Analysis

To overcome the complexity of overlapping signals in one-dimensional spectra and to establish detailed structural connectivity, various two-dimensional (2D) NMR techniques are employed. These methods provide correlations between different nuclei, enabling a more comprehensive understanding of the molecular structure and conformation wikipedia.org.

COSY (Correlation Spectroscopy) : COSY experiments establish correlations between protons that are coupled through chemical bonds (typically 2-3 bonds apart). This helps in identifying spin systems, which are groups of coupled protons belonging to the same amino acid residue or structural fragment wikipedia.orguniv-lille1.frprinceton.eduresearchgate.net.

HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy) / TOCSY (Total Correlation Spectroscopy) : HOHAHA/TOCSY experiments are used to identify all protons within a coupled spin system, even if they are separated by multiple bonds. This is particularly useful for tracing the complete proton network of amino acid residues, especially in peptides where spin systems can be extensive wikipedia.orguniv-lille1.frdoi.org.

ROESY (Rotating Frame Overhauser Effect Spectroscopy) : ROESY experiments detect through-space correlations between protons that are spatially close to each other (typically within 5 Å). This technique is vital for determining the three-dimensional conformation of the peptide and for identifying specific spatial arrangements of residues, which can be challenging to ascertain from COSY and HOHAHA alone wikipedia.orguniv-lille1.frresearchgate.netdoi.org.

¹H-¹³C LRCOSY (Long-Range COrrelation SpectroscopY) : LRCOSY experiments, including ¹H-¹³C LRCOSY (also known as HMBC - Heteronuclear Multiple Bond Correlation), establish correlations between protons and carbons separated by multiple bonds (typically 2-4 bonds). These experiments are crucial for linking proton signals to their corresponding carbon signals, thereby confirming connectivity across peptide bonds and within amino acid side chains princeton.edudoi.org.

The combined application of these 2D NMR techniques has been essential in piecing together the complete amino acid sequence and confirming the structural integrity of this compound rsc.orgdoi.orgcapes.gov.brresearchgate.netresearchgate.net.

Identification of Unique Peptide Bond Characteristics (e.g., Aib–Pro Peptide Bond)

A significant finding in the structural characterization of this compound and related Trichosporin Bs is the presence of unique peptide bond characteristics, most notably the Aib–Pro peptide bond rsc.orgcapes.gov.brresearchgate.netrsc.org. Alpha-aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by two methyl groups attached to the α-carbon, which restricts rotation around the peptide bond. The presence of Aib residues often influences the secondary structure of peptides, promoting helical conformations. The specific linkage of Aib to Proline (Pro) in this compound has been identified as an "unstable peptide bond" rsc.orgcapes.gov.brrsc.org. This instability can have implications for the peptide's biological activity and its behavior under certain conditions. The identification of this specific peptide bond motif is a key aspect of its structural definition and contributes to distinguishing it from other peptides.

Confirmation of Amino Acid Sequence and Isoform Distinction within Trichosporin Bs

The precise amino acid sequence of this compound has been confirmed through a combination of mass spectrometry (MS) data, particularly Fast Atom Bombardment Mass Spectrometry (FAB MS) and tandem MS (MS/MS), and the detailed NMR analyses described above rsc.orgcapes.gov.brresearchgate.net. These techniques allow for the determination of the order of amino acids and the identification of post-translational modifications or unusual residues.

The Trichosporin B family encompasses several isoforms, such as Trichosporin B-IIIb, B-IIIc, B-IVb, etc. rsc.orgcapes.gov.brresearchgate.net. Distinguishing between these closely related isoforms requires meticulous structural analysis. Differences in amino acid sequence, even single residue substitutions or variations in the position of specific amino acids like Aib, can lead to distinct isoforms. The comprehensive spectroscopic data, especially from 2D NMR experiments and high-resolution mass spectrometry, are critical for confirming the exact sequence and differentiating between the various Trichosporin B isoforms, ensuring accurate structural assignment rsc.orgcapes.gov.brresearchgate.netnih.gov.

Biosynthetic Pathways and Microbial Production of Trichosporin B Iiic

Producer Organism Characterization: Trichoderma polysporum Taxonomy and Genetics

Trichoderma polysporum is a filamentous fungus belonging to the Ascomycota division, specifically within the Sordariomycetes class, Hypocreales order, and Hypocreaceae family bionity.commdpi.comwikipedia.org. This genus is cosmopolitan, found in virtually all soil types, and is recognized as one of the most prevalent culturable fungi mdpi.com. Trichoderma species are known for their rapid growth, typically thriving at temperatures between 25-30°C and often exhibiting a characteristic sweet or 'coconut' odor bionity.comwikipedia.org. Morphologically, Trichoderma colonies can vary in color, often appearing transparent initially on media like cornmeal dextrose agar (B569324) (CMD) or white on richer media such as potato dextrose agar (PDA), with conidia forming in green or yellow tufts bionity.com.

Genetic characterization of Trichoderma species involves various molecular techniques, including DNA sequencing, which has been used to identify and classify strains like Trichoderma polysporum ontosight.ai. Studies have shown that T. polysporum strains can exhibit distinct genetic relatedness to other species within the Trichoderma genus, as revealed through analyses like internal transcribed spacer (ITS) sequencing of ribosomal DNA and DNA-DNA hybridization cdnsciencepub.com. The genome of Trichoderma polysporum HZ-31, for instance, has been sequenced, revealing a genome size of approximately 39.3 Mb, encoding 11,998 genes, including 148 tRNAs and 45 rRNAs nih.gov. This genomic information is vital for understanding the genetic basis of its metabolic capabilities.

Mechanistic Insights into Non-Ribosomal Peptide Synthesis (NRPS)

The biosynthesis of many complex natural products, including certain peptides, occurs through non-ribosomal peptide synthesis (NRPS) uzh.chwikipedia.orgmdpi.comnih.gov. NRPS are large, modular enzymes that assemble peptides independently of messenger RNA uzh.chwikipedia.org. Each module within an NRPS is responsible for the incorporation of a specific amino acid and typically comprises several domains: an adenylation (A) domain for substrate activation and binding, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent attachment of the amino acid via a phosphopantetheinyl cofactor, and a condensation (C) domain for peptide bond formation uzh.chwikipedia.orgmdpi.comnih.govnih.gov.

The process begins with the activation of an amino acid by the A-domain, forming an aminoacyl-adenylate uzh.ch. This activated amino acid is then transferred to the thiol group of the phosphopantetheinyl arm of the PCP domain, establishing a covalent linkage uzh.chwikipedia.org. Subsequent modules catalyze the elongation of the peptide chain through sequential peptide bond formations mediated by the C-domains, which facilitate the nucleophilic attack of the amino group of the downstream amino acid onto the activated thioester of the upstream amino acid uzh.chnih.gov. Additional domains, such as epimerization (E) domains, can introduce modifications like D-amino acids, while thioesterase (TE) domains are responsible for the final release and often cyclization of the peptide product uzh.chwikipedia.orgnih.gov. While the specific NRPS pathway for Trichosporin B-iiic has not been detailed in the provided search results, it is highly probable that its synthesis involves such a complex enzymatic machinery, given its peptide-like structure.

Genetic Basis of Biosynthesis: Gene Cluster Identification and Analysis

The biosynthesis of secondary metabolites like this compound is typically governed by specific gene clusters. These clusters contain all the genes encoding the enzymes required for the synthesis of the compound mdpi.comresearchgate.net. Identification and analysis of these gene clusters are crucial for understanding the regulatory mechanisms and for potential genetic manipulation to enhance production mdpi.comresearchgate.net.

While specific gene clusters for this compound are not explicitly detailed in the provided literature, studies on Trichoderma species have identified gene clusters for other secondary metabolites. For instance, research on Trichoderma species has identified the tri5 gene, essential for trichothecene (B1219388) toxin biosynthesis, and its genomic location can vary between species, including T. polysporum frontiersin.org. The antiSMASH software has been utilized to predict biosynthetic gene clusters (BGCs) in fungal genomes, identifying various cluster types, including those for polyketides, terpenes, and non-ribosomal peptides mdpi.comfrontiersin.orgmdpi.com. The genetic basis for this compound would likely involve genes encoding NRPS enzymes, as well as tailoring enzymes for further modifications, all organized within a specific BGC.

Optimization Strategies for Enhanced Microbial Production

Optimizing the production of this compound involves manipulating various aspects of microbial cultivation and genetic makeup.

Fermentation Parameters and Culture Medium Engineering

The composition of the culture medium and specific fermentation parameters play a critical role in maximizing the yield of secondary metabolites nih.govresearchgate.netejbiotechnology.infonih.gov. Optimization studies for microbial fermentation often involve screening carbon and nitrogen sources, mineral salts, pH, temperature, aeration (shaking speed), and fermentation time nih.govresearchgate.netejbiotechnology.infonih.govjabonline.in.

For example, research on optimizing the production of antifungal metabolites by Streptomyces sp. KN37 identified millet and yeast extract as key factors, with optimal conditions including specific concentrations of K2HPO4, a rotation speed of 150 r/min, a temperature of 25°C, an initial pH of 8, and a fermentation time of 9 days nih.gov. Similarly, optimizing the production of spore concentration for Bacillus licheniformis FYN-22 involved identifying soluble starch as the best carbon source and optimizing concentrations of yeast, NH4Cl, and FeCl3, leading to a significant increase in spore yield nih.gov. These studies highlight the general approach to optimizing fermentation: identifying critical media components and conditions through single-factor experiments and response surface methodology (RSM) nih.govresearchgate.netejbiotechnology.infonih.govjabonline.in. Applying similar systematic optimization strategies to the fermentation of Trichoderma polysporum for this compound production would be essential for enhancing yields.

Strain Improvement through Genetic Manipulation and Selection

Strain improvement is a powerful strategy to increase the production of desired metabolites. This can be achieved through classical methods like mutagenesis and selection, or through more advanced genetic engineering techniques researchgate.netnih.govfrontiersin.orgnih.gov.

Genetic manipulation of Trichoderma species, such as Trichoderma reesei, has been successfully employed to enhance the production of enzymes like cellulases researchgate.netfrontiersin.org. Techniques include untargeted mutagenesis, targeted genetic recombination, RNA interference, promoter engineering, and CRISPR/Cas9 genome editing researchgate.net. For instance, developing a hypercellulolytic variant of T. reesei involved identifying a variant (SN1), constructing a uracil (B121893) auxotroph strain (SP4) for improved transformation efficiency, and then overexpressing a key gene (bgl1) to achieve a significant increase in enzyme activity frontiersin.org. Protoplast fusion has also been used to create hybrid strains with enhanced characteristics, such as improved cellulase (B1617823) production nih.gov.

For this compound production, genetic strategies could involve identifying and overexpressing genes within its biosynthetic cluster, or modifying regulatory elements to boost its synthesis. Selection of high-producing natural isolates or developing genetically modified strains with enhanced NRPS activity would be key avenues for improvement.

Chemical Synthesis and Analog Development for Trichosporin B Iiic

Total Synthesis Approaches to Peptaibols Containing Non-Coded Amino Acids

The total synthesis of peptaibols like Trichosporin B-iiic, which contain a high proportion of sterically demanding, non-coded amino acids such as α-aminoisobutyric acid (Aib), requires specialized strategies. nih.govuni-giessen.de These non-proteinogenic amino acids are crucial for the peptide's structure and function. mdpi.com The synthesis of large non-ribosomal peptides often involves a combination of solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation. nih.gov

A common approach involves the stepwise assembly of the peptide chain on a solid support. nih.gov This method, however, can be hampered by the steric hindrance of α,α-disubstituted amino acids, which can lead to incomplete coupling reactions. To overcome this, highly reactive coupling reagents and optimized reaction conditions are necessary. For instance, the synthesis of peptaibols has been successfully achieved using Fmoc-amino acid fluorides, which are known to be particularly effective for coupling sterically hindered amino acids. nih.gov

A significant challenge in the total synthesis of peptaibols is the potential for racemization, the loss of stereochemical integrity at the chiral centers of the amino acids. This is particularly a concern during the activation of the carboxylic acid group for peptide bond formation. The use of specific additives and coupling reagents can help to minimize racemization.

Advanced Coupling Methods for Peptide Bond Formation

The formation of the amide bond between amino acids is a fundamental step in peptide synthesis. bachem.com For peptaibols containing sterically hindered residues like Aib, standard coupling methods may not be sufficient to achieve high yields. Therefore, advanced coupling reagents and techniques are employed to drive the reaction to completion and minimize side reactions. nih.govbachem.com

Carbodiimides Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents that activate the carboxyl group of an amino acid. nih.govbachem.com To enhance their reactivity and reduce the risk of racemization, they are often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma pure®. bachem.com

Phosphonium (B103445) and Aminium Salts More modern and highly efficient coupling reagents include phosphonium salts like BOP and PyBOP, and aminium salts such as HBTU, HATU, and COMU. bachem.com These reagents typically lead to high coupling rates with minimal side reactions. bachem.com Their activation mechanism is different from that of carbodiimides and often requires the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). bachem.com

Acyl Fluorides The use of Nα-protected amino acid fluorides has proven to be particularly effective for the synthesis of peptides containing sterically demanding amino acids, a characteristic feature of peptaibols. nih.gov These can be generated in situ using reagents like tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH). nih.gov

The choice of coupling method depends on several factors, including the specific amino acid sequence, the scale of the synthesis, and the desired purity of the final peptide.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, often require additives to reduce racemization. nih.govbachem.com |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, suitable for hindered amino acids. bachem.com |

| Aminium/Uronium Salts | HBTU, HATU, COMU | High reactivity, minimal side reactions. bachem.com |

| Acyl Halides | Amino Acid Fluorides | Particularly effective for sterically hindered couplings. nih.gov |

Rational Design and Synthesis of this compound Analogues

The rational design of this compound analogues aims to explore the structure-activity relationship and potentially develop new compounds with improved properties. core.ac.uk This process involves making specific modifications to the peptide's structure and then synthesizing these new molecules to evaluate their biological activity. core.ac.ukresearchgate.net

Another strategy involves modifying the peptide backbone or the side chains of the amino acids. This could include N-methylation of the peptide bonds or the introduction of functional groups onto the side chains to alter properties such as lipophilicity or hydrogen bonding capacity. The synthesis of these analogues follows the same principles of peptide synthesis as the parent molecule, often utilizing solid-phase peptide synthesis (SPPS) for efficiency.

Computational modeling can be a valuable tool in the rational design process. core.ac.uk By predicting how structural changes might affect the peptide's three-dimensional structure and its interaction with biological targets, researchers can prioritize which analogues to synthesize, saving time and resources.

Strategies for Stereoselective Synthesis of α,α-Disubstituted Amino Acids

The α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), are key components of this compound and other peptaibols. The stereoselective synthesis of these non-coded amino acids is crucial, as the stereochemistry at the α-carbon significantly influences the peptide's secondary structure. rsc.orgchemrxiv.org

Several methods have been developed for the asymmetric synthesis of α,α-disubstituted amino acids. One common strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent. researchgate.net In this approach, a chiral auxiliary is used to direct the stereochemical outcome of the alkylation reaction. The use of hydroxypinanone as a chiral auxiliary has been shown to be effective in the synthesis of (L)-(trimethylsilyl)alanine with high enantiomeric excess. researchgate.net

Another approach is the use of phase-transfer catalysis. researchgate.net Chiral phase-transfer catalysts, such as those derived from cinchonidine, can induce enantioselectivity in the alkylation of glycine Schiff bases. researchgate.net This method has been successfully applied to the synthesis of various unsaturated α-amino acids. researchgate.net

More recent advancements include the use of metal-catalyzed cross-coupling reactions to form the C-C bond at the α-position. nih.gov These methods offer new avenues for the synthesis of α,α-disubstituted amino acids that are difficult to access through traditional methods. nih.gov The development of these stereoselective synthetic routes is essential for creating a diverse range of non-coded amino acids that can be incorporated into novel peptaibol analogues.

| Synthetic Strategy | Key Features |

| Chiral Auxiliary-Mediated Alkylation | Employs a removable chiral group to control stereochemistry. researchgate.net |

| Asymmetric Phase-Transfer Catalysis | Uses a chiral catalyst to induce enantioselectivity. researchgate.net |

| Metal-Catalyzed Cross-Coupling | Enables the formation of C-C bonds with a variety of substituents. nih.gov |

Mechanistic Investigations of Trichosporin B Iiic Biological Activities

Cellular and Subcellular Target Identification

The primary cellular target for the biological activities of Trichosporin B peptides is the plasma membrane. Research conducted on bovine adrenal chromaffin cells has demonstrated that these peptides directly interact with the cell membrane, leading to subsequent physiological effects. nih.govnih.gov The activity of Trichosporin B variants is correlated with their lipophilicity, indicating that the lipid bilayer of the cell membrane is the key site of interaction. nih.gov While the initial interaction occurs at the cell surface, the downstream consequences involve the modulation of subcellular components and processes, primarily through the disruption of ion homeostasis.

Membrane Interaction and Pore-Forming Mechanisms

Trichosporin B peptides, classified as peptaibols, are known to induce voltage-activated conductance in lipid bilayer membranes. nih.gov This suggests a mechanism of action that involves the formation of pores or ion channels through the cell membrane. The process is believed to begin with the peptide monomers binding to the membrane surface, followed by oligomerization to form transmembrane structures that disrupt the membrane's integrity and permeability. nih.govnih.gov

The nature of this membrane disruption appears to be concentration-dependent. At lower concentrations (e.g., 5 µM), Trichosporin B-III induces ion-specific influx without causing widespread membrane lysis, as evidenced by the absence of lactate (B86563) dehydrogenase (LDH), a cytoplasmic enzyme, being released from the cells. nih.gov However, at higher concentrations (e.g., 10 µM), an increase in LDH release is observed, indicating a more generalized membrane-damaging effect that leads to cell lysis. nih.gov This dual mechanism suggests a transition from forming discrete, ion-selective channels at low concentrations to causing larger, less specific pores or defects at higher concentrations.

| Concentration of Trichosporin B-III | Effect on Membrane Integrity | Observation |

| 5 µM | Selective Permeability | No significant release of lactate dehydrogenase (LDH). nih.gov |

| 10 µM | General Lysis | Increased release of lactate dehydrogenase (LDH). nih.gov |

Ion Channel Modulation and Cellular Ion Homeostasis

The formation of pores in the cell membrane by Trichosporin B peptides directly modulates ion flow, thereby disrupting cellular ion homeostasis. The activity of various Trichosporin B analogues in forming these ion channels has been shown to directly correlate with their respective lipophilicity, as determined by reversed-phase HPLC. nih.gov This disruption of the natural ion gradients across the membrane is a critical step that precedes and triggers further cellular responses.

The elevation of intracellular Ca2+ concentration triggered by Trichosporin B-III directly leads to the induction of Ca2+-dependent exocytosis. In cultured bovine adrenal chromaffin cells, this manifests as the secretion of catecholamines. nih.govnih.gov The secretory response is tightly linked to the presence of extracellular calcium, especially at lower concentrations of the peptide.

At low concentrations (3 and 5 µM): The induced catecholamine secretion is completely dependent on the presence of external Ca2+. nih.gov

At higher concentrations (10 and 20 µM): The secretion becomes partially independent of external Ca2+. nih.gov This is likely due to the more extensive membrane damage at these concentrations, causing leakage of cellular contents, including catecholamines, through a non-specific lytic mechanism rather than a purely Ca2+-triggered exocytosis. nih.gov

| Concentration of Trichosporin B-III | Dependence on External Ca²⁺ for Catecholamine Secretion |

| 3 µM | Completely Dependent nih.gov |

| 5 µM | Completely Dependent nih.gov |

| 10 µM | Partially Independent nih.gov |

| 20 µM | Partially Independent nih.gov |

Investigation of Downstream Molecular Signaling Pathways

The primary and most clearly elucidated downstream event following the interaction of Trichosporin B-III with the cell membrane is the activation of Ca2+-dependent exocytosis, as exemplified by catecholamine secretion. nih.gov The influx of calcium ions acts as a direct trigger for the fusion of secretory vesicles with the plasma membrane, leading to the release of their contents. Beyond this direct triggering of secretion, detailed investigations into more complex, subsequent intracellular molecular signaling cascades activated by Trichosporin B peptides are not extensively documented in the reviewed literature. The mechanism appears to be predominantly a direct biophysical alteration of the cell membrane, leading to immediate consequences based on ion influx, rather than an interaction with a specific receptor that initiates a complex signaling cascade.

Structure Activity Relationship Sar Studies of Trichosporin B Iiic and Its Analogues

Correlating Specific Amino Acid Substitutions with Changes in Biological Potency

The biological activity of peptaibols like Trichosporin B-iiic is highly dependent on their amino acid sequence. Alterations in this sequence can lead to significant changes in their antifungal potency. While specific amino acid substitution studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related lipopeptaibols, such as trichogin GA IV.

In a study investigating the role of α-aminoisobutyric acid (Aib) residues in trichogin GA IV, researchers synthesized analogues where one or two Aib residues were replaced by L-Leucine (L-Leu). nih.gov The results demonstrated that these substitutions had a direct impact on the bioactivity of the peptide, and this modulation was related to changes in the three-dimensional structure of the molecule. nih.gov This suggests that even conservative substitutions can alter the delicate conformational balance required for optimal activity.

To illustrate the impact of such substitutions, the following interactive data table, based on the findings from trichogin GA IV analogues, conceptualizes how changes in the amino acid sequence might affect the biological potency of this compound.

| Analogue | Amino Acid Substitution | Relative Antifungal Potency (%) |

| Native Peptide | None | 100 |

| Analogue 1 | Aib → L-Leu at position X | 75 |

| Analogue 2 | Aib → L-Leu at position Y | 60 |

| Analogue 3 | Aib → L-Leu at positions X & Y | 40 |

Note: This table is illustrative and based on principles derived from studies on related peptaibols. The positions (X, Y) and potency values are hypothetical to demonstrate the concept.

Elucidating the Role of Unique Structural Motifs (e.g., Aib-Pro bond) in Activity

A distinctive feature of this compound and other members of the Trichosporin B family is the presence of a unique and unstable Aib-Pro peptide bond. rsc.org The α-aminoisobutyric acid (Aib) is a non-proteinogenic amino acid that imposes significant conformational constraints on the peptide backbone, favoring the formation of helical structures. nih.gov

The Aib-Pro motif is of particular interest in SAR studies. The proline residue, with its cyclic side chain, is known to introduce kinks or bends in peptide chains. In the context of a helical peptide like a Trichosporin, the Aib-Pro bond can disrupt the regular helical structure, creating a more complex and defined three-dimensional shape. This specific conformation is likely crucial for the peptide's interaction with its biological target, presumably the fungal cell membrane.

Studies on the related peptide, Trichosporin B-VIa, which also contains a proline residue, have shown that this amino acid is responsible for a kink in its helical structure. nih.gov This kink is stabilized by a hydrogen bond and is thought to be essential for the ion-channel forming activity of the peptide. nih.gov It is highly probable that the Aib-Pro bond in this compound plays a similar role, contributing to a specific molecular geometry that facilitates its membrane-disrupting activity. The instability of this bond may also be a factor in its mechanism of action, although this requires further investigation. rsc.org

Conformational Analysis and its Impact on Biological Interactions

The biological activity of this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis of peptaibols is therefore a critical aspect of understanding their mechanism of action. These peptides are known to adopt helical structures, primarily α-helices and 3(10)-helices, which are stabilized by the presence of Aib residues.

Conformational studies on Trichosporin B-VIa have revealed a predominantly helical structure, with both α-helical and 3(10)-helical regions. nih.gov The presence of these helical domains creates an amphipathic molecule, with hydrophobic and hydrophilic faces. This amphipathicity is a key determinant of its interaction with biological membranes. The hydrophobic face is thought to insert into the lipid bilayer of the fungal cell membrane, while the hydrophilic face may remain exposed to the aqueous environment or interact with the polar head groups of the lipids.

Hydrophobicity and its Influence on Membrane Activity

The interaction of this compound with the fungal cell membrane is a critical step in its antifungal action. The hydrophobicity of the peptide plays a central role in this process. The hydrophobic residues of the peptide are drawn to the nonpolar interior of the lipid bilayer, driving the initial association of the peptide with the membrane.

The relationship between hydrophobicity and the membrane activity of antimicrobial peptides is well-established. nih.gov Increased hydrophobicity generally leads to a stronger interaction with the membrane. However, there is an optimal range of hydrophobicity for biological activity. If the peptide is too hydrophobic, it may become trapped within the membrane or aggregate in the aqueous phase, reducing its effective concentration. Conversely, if it is not hydrophobic enough, it will not partition effectively into the membrane.

The amphipathic nature of the helical conformation of this compound allows it to disrupt the membrane integrity, possibly by forming pores or channels. This leads to the leakage of essential ions and metabolites from the fungal cell, ultimately causing cell death. The balance between the hydrophobic and hydrophilic residues in the sequence of this compound is therefore finely tuned to maximize its membrane-disrupting activity while maintaining sufficient solubility to reach its target.

The following table summarizes the key structural features of this compound and their influence on its biological activity:

| Structural Feature | Influence on Biological Activity |

| Amino Acid Sequence | Determines overall conformation and potency. |

| Aib-Pro Bond | Induces a kink in the helical structure, crucial for target interaction. |

| Helical Conformation | Creates an amphipathic structure for membrane insertion. |

| Hydrophobicity | Drives the interaction with and disruption of the fungal cell membrane. |

In Vitro Biological Evaluation of Trichosporin B Iiic and Its Derivatives

Cytotoxicity Studies in Diverse Cell Lines

Chrysospermins B and D have demonstrated significant cytotoxic effects against various human cancer cell lines, with Chrysospermin D generally showing greater potency. These compounds exhibited strong growth inhibition against PC-3 (prostate) and K562 (leukemia) cell lines. The reported efficacy of Chrysospermin D was comparable to that of adriamycin, a known anticancer agent, against these specific cell lines. The EL4 (lymphoma) cell line showed the least activity in response to these compounds.

Table 1: Cytotoxicity of Chrysospermins B and D on Human Cancer Cell Lines

| Compound | Cell Line | Cytotoxic Effect | Relative Potency |

| Chrysospermin B | PC-3 | Strong | Not specified |

| K562 | Strong | Not specified | |

| Chrysospermin D | PC-3 | Strong | Comparable to adriamycin |

| K562 | Strong | Comparable to adriamycin | |

| EL4 | Moderate | Weakest observed |

Antimicrobial Activity Assays

Related Trichosporin compounds have exhibited a range of antimicrobial activities, including antifungal, antibacterial, antiviral, and antiparasitic properties.

Direct data on the antifungal efficacy of Trichosporin B-iiic against Ustilaginoidea oryzae, Pyricularia oryzae, or Candida albicans was not found. However, Chrysospermins B and D showed weak antifungal activity against Mucor ramannianus and Saccharomyces cerevisiae. General studies on Trichosporon species indicate variable susceptibility to antifungal agents, with some species being sensitive to voriconazole (B182144) and posaconazole, while others display resistance to amphotericin B and fluconazole.

Chrysospermins B and D demonstrated inhibitory effects on Gram-positive bacteria, notably the plant pathogen Corynebacterium lilium. No significant inhibitory activity was observed against Gram-negative bacteria.

Table 2: Antibacterial Spectrum of Chrysospermins B and D

| Compound | Bacterial Type | Efficacy against Corynebacterium lilium | Efficacy against Gram-negative Bacteria |

| Chrysospermin B | Gram-positive | Inhibitory | No significant effect |

| Chrysospermin D | Gram-positive | Inhibitory (most effective) | No significant effect |

Chrysospermins B and D have shown antiviral activity against Tobacco Mosaic Virus (TMV) infection. Chrysospermin D was more potent, exhibiting 96.3% TMV inhibition at 100 µg/ml and 54.7% at 10 µg/ml. Chrysospermin B also demonstrated inhibitory activity, albeit less potent than Chrysospermin D. This finding marks the first report of peptaibols inhibiting plant viral infections.

Table 3: Antiviral Efficacy of Chrysospermins B and D against TMV

| Compound | Concentration | % TMV Inhibition |

| Chrysospermin B | 100 µg/ml | 54.7% |

| Chrysospermin D | 10 µg/ml | 54.7% |

| 100 µg/ml | 96.3% |

Trichosporins B-VIIa and B-VIIb, isolated from Trichoderma polysporum, have displayed in vitro antitrypanosomal activity against Trypanosoma brucei brucei. Trichosporin B-VIIa showed potent activity with an IC50 of 0.92 µg/mL, while Trichosporin B-VIIb exhibited moderate activity with an IC50 of 6.10 µg/mL.

Advanced Analytical and Research Methodologies in Trichosporin B Iiic Research

Integrated Spectroscopic and Chromatographic Platforms for Complex Mixture Analysis

Trichosporin B-iiic is produced by the fungus Trichoderma polysporum as part of a complex mixture of related peptaibols. Isolating and identifying a single component from this mixture requires the integration of high-resolution separation techniques with powerful spectroscopic methods.

Once purified, the structural elucidation of this compound is achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Fast atom bombardment mass spectrometry (FAB-MS) and its tandem version (FAB-MS/MS) have been instrumental in determining the amino acid sequence. These techniques provide precise molecular weight information and generate fragment ions that correspond to the peptide sequence. However, MS alone cannot distinguish between isomeric amino acids such as leucine (B10760876) and isoleucine.

To resolve these ambiguities and confirm the complete sequence, researchers rely on two-dimensional (2D) NMR experiments. Techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-bond and through-space proton-proton correlations, respectively, which help to definitively assign the amino acid residues and their sequence.

| Methodology | Technique | Purpose in this compound Research |

|---|---|---|

| Chromatography | Reversed-Phase HPLC | Purification of this compound from the complex peptaibol mixture produced by T. polysporum. |

| Exclusion & Adsorption Chromatography | Initial fractionation of the crude fungal extract before final HPLC purification. | |

| Mass Spectrometry | Fast Atom Bombardment (FAB-MS) | Determination of the precise molecular weight of the isolated peptide. |

| Tandem Mass Spectrometry (FAB-MS/MS) | Sequencing of the peptide backbone by analyzing fragment ions. | |

| NMR Spectroscopy | 2D-COSY | Confirmation of amino acid spin systems through-bond correlations. |

| 2D-NOESY | Determination of the amino acid sequence through-space correlations between adjacent residues. |

Isotopic Labeling and NMR for Biosynthetic Pathway Elucidation

Understanding how Trichoderma polysporum synthesizes this compound requires detailed investigation of its biosynthetic pathway. Isotopic labeling is a powerful technique used to trace the incorporation of precursor molecules into the final peptaibol structure. wikipedia.org This methodology involves supplying the fungal culture with nutrients enriched with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). nih.gov

The general workflow involves feeding the fungus a labeled precursor, such as [¹³C]-glucose or [¹⁵N]-ammonium chloride, during fermentation. springernature.comnih.gov The fungus then utilizes these labeled atoms in its metabolic pathways, incorporating them into the amino acid building blocks of this compound. After cultivation, the labeled this compound is isolated and analyzed using NMR spectroscopy or mass spectrometry.

NMR spectroscopy can detect the presence and position of ¹³C atoms within the molecule, while MS can measure the mass increase resulting from isotope incorporation. wikipedia.org By strategically labeling different precursors and analyzing the resulting patterns in the final product, researchers can map the flow of atoms and elucidate the enzymatic steps involved in the assembly of the peptide chain. For example, feeding experiments with labeled versions of specific amino acids can confirm their role as direct precursors. This isotope-assisted metabolomics approach provides definitive evidence for the biosynthetic origins of the various residues in the peptaibol. nih.gov While specific studies detailing the complete biosynthetic pathway of this compound are limited, this established methodology is the standard for such investigations in fungal secondary metabolites. researchgate.net

Molecular Modeling and Computational Chemistry for Conformational and Interaction Studies

The biological activity of peptaibols like this compound is intrinsically linked to their three-dimensional structure (conformation) and their ability to interact with and disrupt cell membranes. Molecular modeling and computational chemistry are indispensable tools for studying these aspects at an atomic level.

NMR data suggests that Trichosporins B are predominantly organized in an α-helical conformation. To explore this further and understand its dynamic behavior, researchers employ molecular dynamics (MD) simulations. nih.gov These simulations model the physical movements of atoms and molecules over time, providing insights into the peptide's conformational flexibility and stability. For complex folding processes, an enhanced sampling technique known as accelerated molecular dynamics (aMD) can be used to speed up simulations and explore a wider range of conformations. frontiersin.org

A key application of these computational methods is to simulate the interaction of this compound with a model lipid bilayer, mimicking a biological membrane. nih.gov These simulations can reveal:

Spontaneous Insertion: Whether and how the peptide spontaneously inserts itself into the membrane from the surrounding aqueous environment. nih.gov

Orientation and Conformation: The preferred orientation (e.g., transmembrane or surface-bound) and conformational changes the peptide undergoes upon insertion. nih.gov

Membrane Disruption: How the peptide affects the integrity and properties of the lipid bilayer, such as inducing disorder or curvature, which is central to its antimicrobial mechanism. nih.gov

These computational studies complement experimental data, providing a dynamic, high-resolution view of the molecular interactions that underpin the biological function of this compound. nih.gov

Gene Sequencing and Comparative Genomics for Biosynthetic Gene Cluster Identification

This compound is synthesized not by ribosomes, but by large, multi-functional enzymes called non-ribosomal peptide synthetases (NRPSs). biorxiv.org The genes encoding these enzymes, along with other necessary modifying enzymes and transporters, are typically located together on the chromosome in a contiguous block known as a biosynthetic gene cluster (BGC). biorxiv.org Identifying and analyzing this BGC is fundamental to understanding and potentially engineering the production of this compound.

The process begins with whole-genome sequencing of the producing organism, Trichoderma polysporum. mdpi.com With the complete genome sequence available, researchers use specialized bioinformatics software, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), to mine the data for potential BGCs. mdpi.comresearchgate.net This software can identify the characteristic domains and modular architecture of NRPS genes, predicting the sequence of the peptide they are likely to produce. frontiersin.org

Once a candidate BGC is identified, comparative genomics plays a crucial role. researchgate.net The genomes of multiple Trichoderma species are compared to find homologous BGCs. frontiersin.orgmdpi.com This analysis can reveal:

Conserved Architecture: The core set of genes that are consistently found in peptaibol BGCs across different species.

Evolutionary Diversification: How gene gain, loss, or module swapping within the NRPS has led to the vast diversity of peptaibols produced by Trichoderma. nih.gov

Function Prediction: The potential function of uncharacterized genes within the cluster can be inferred based on their conservation alongside known peptaibol synthesis genes.

This genome-guided approach provides a powerful link between the genetic blueprint of the organism and the secondary metabolites it produces, paving the way for targeted genetic manipulation to create novel peptaibol analogues. mdpi.comnih.gov

| Gene/Component | Function |

|---|---|

| Non-Ribosomal Peptide Synthetase (NRPS) | The core enzyme that assembles the peptide chain in a modular, assembly-line fashion. |

| P450 Oxygenase | Often involved in modifying amino acid residues within the peptide. |

| Transporter Proteins (e.g., ABC transporters) | Export the final peptaibol product out of the fungal cell. |

| Regulatory Genes (e.g., Transcription Factors) | Control the expression and activation of the other genes within the BGC. |

| Hydrolase/Reductase Enzymes | Participate in precursor supply or post-synthesis modifications, such as the reduction of the C-terminal carboxyl group to an amino alcohol. |

Future Perspectives and Emerging Research Avenues for Trichosporin B Iiic

Exploration of Novel Biological Activities and Therapeutic Potential

The existing research on Trichosporin B-iii, a group that includes Trichosporin B-iiic, has identified a specific biological activity: its ability to induce catecholamine secretion from adrenal medullary chromaffin cells nih.gov. This finding suggests potential roles in neurobiology or cellular signaling pathways, warranting further investigation into the precise molecular mechanisms involved. Future research should focus on elucidating how this compound interacts with cellular components, such as voltage-dependent calcium channels, to trigger this secretion nih.gov.

Furthermore, this compound has been classified as an "antibiotic peptide" capes.gov.brrsc.org. This classification opens a significant avenue for exploring its antimicrobial spectrum. Future studies should systematically assess its efficacy against a broad range of pathogens, including bacteria, other fungal species (particularly those known for antifungal resistance, such as certain Trichosporon species frontiersin.orgmedscape.comintjmi.comresearchgate.netnih.govmedscape.comnih.govfrontiersin.orgasm.orgresearchgate.netresearchgate.netresearchgate.net), and potentially parasites or viruses. Understanding its mechanism of action as an antibiotic is crucial for determining its therapeutic potential. Additionally, its reported antitrypanosomal activity by related compounds researchgate.net suggests that this compound itself may possess antiparasitic properties that merit thorough investigation.

Application of Synthetic Biology for Tailored Peptaibol Production

This compound belongs to the peptaibol class, which are synthesized via non-ribosomal peptide synthetase (NRPS) pathways mdpi.com. Future research leveraging synthetic biology can unlock significant opportunities for both understanding and manipulating its production.

A key step involves the detailed characterization of the biosynthetic gene cluster responsible for this compound synthesis in Trichoderma polysporum. Identifying the specific NRPS enzymes and their domains will provide a foundation for engineering efforts mdpi.com. Subsequently, synthetic biology tools can be applied to:

Heterologous Expression: Transferring the identified biosynthetic genes into well-established microbial hosts, such as Pichia pastoris nih.govresearchgate.net, could enable scalable and controlled production.

Pathway Engineering: Modifying specific domains within the NRPS enzymes or altering regulatory elements can lead to the production of novel analogues with tailored properties, potentially enhancing potency, altering specificity, or improving stability. This approach could also optimize the yield of this compound itself.

High-Throughput Screening for Activity-Guided Discovery of New Analogues

The structural complexity of this compound presents an opportunity for analogue discovery through chemical synthesis and biological screening. Future research could involve:

Analogue Synthesis: Developing synthetic routes to produce a library of this compound analogues. This would include modifications to amino acid sequences, peptide bonds, or terminal groups, aiming to explore structure-activity relationships (SAR).

High-Throughput Screening (HTS): Subjecting these synthesized analogues to HTS assays to identify compounds with enhanced biological activities, such as improved antimicrobial potency, broader spectrum, or novel therapeutic effects. These screening efforts could also focus on identifying compounds with reduced toxicity or improved pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Analyzing the data from HTS to establish clear SARs, guiding the rational design of more effective and targeted peptide derivatives.

Elucidating the Ecological Role of this compound in its Natural Environment

Trichoderma polysporum is recognized for its role as a biocontrol agent, often producing secondary metabolites with antimicrobial properties mdpi.com. The specific ecological function of this compound within the T. polysporum ecosystem remains largely unexplored. Future research should aim to:

Investigate Interactions: Determine if this compound contributes to the competitive interactions of T. polysporum with other microorganisms in its natural habitat or if it plays a role in its biocontrol capabilities against phytopathogenic fungi.

Environmental Regulation: Study the environmental cues and regulatory mechanisms that govern the biosynthesis of this compound by T. polysporum. Understanding when and why the fungus produces this peptide could reveal its ecological purpose.

While the current scientific literature provides foundational information on this compound's structure and some biological activities, the outlined future research directions represent significant opportunities to unlock its full scientific and therapeutic potential.

Compound List:

this compound

Trichosporin B-iii b

Trichosporin B-IIIb

this compound

Trichosporin B-IVb

Trichosporin B-IVc

Trichosporin B-IVd

Trichosporin B-VIa

Trichosporin B-VIb

Trichosporin B-IIIa

Trichosporin B-IIId

Trichosporin B-VIIa

Trichosporin B-VIIb

Alpha-aminoisobutyric acid (Aib)

Proline (Pro)

Phenylalaninol

Q & A

Q. How can researchers contextualize this compound’s bioactivity within broader antimicrobial resistance (AMR) trends?

- Methodological Answer : Compare MICs against clinically resistant fungal strains (e.g., azole-resistant Candida auris). Use genomic databases (NCBI AMRFinder) to correlate efficacy with resistance gene expression. Collaborate with clinical microbiologists to align in vitro findings with real-world AMR patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.